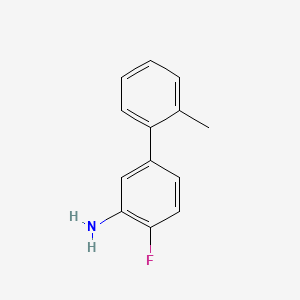

4-Fluoro-2'-methylbiphenyl-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-2’-methylbiphenyl-3-amine is a synthetic compound belonging to the class of biphenylamines. It has the molecular formula C13H12FN and a molecular weight of 201.244 g/mol . This compound is primarily used in scientific research and has diverse applications in fields such as pharmaceuticals and material science due to its unique properties.

Vorbereitungsmethoden

The synthesis of 4-Fluoro-2’-methylbiphenyl-3-amine typically involves the Suzuki-Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include:

Reagents: Aryl halide (e.g., 4-fluorobromobenzene), organoboron compound (e.g., 2-methylphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

Solvent: Typically, a mixture of water and an organic solvent such as toluene or ethanol.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Analyse Chemischer Reaktionen

4-Fluoro-2’-methylbiphenyl-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2’-methylbiphenyl-3-amine has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Indole Derivatives: It is used in the synthesis of indole derivatives, which have various biological activities such as antiviral, anti-inflammatory, and anticancer properties.

Fluorinated Pyridines: It is utilized in the synthesis of fluorinated pyridines, which have applications in local radiotherapy of cancer.

Fluorinated Polymers: This compound can be used in the synthesis of fluorinated polymers, which exhibit unique properties like chemical resistance and thermal stability.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2’-methylbiphenyl-3-amine is not extensively documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-2’-methylbiphenyl-3-amine can be compared with other biphenylamines and fluorinated compounds:

Similar Compounds: 4-Fluorobiphenyl, 2’-Methylbiphenyl-3-amine, and other fluorinated biphenyl derivatives.

Uniqueness: The presence of both a fluorine atom and a methyl group on the biphenyl structure imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions.

Biologische Aktivität

4-Fluoro-2'-methylbiphenyl-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound consists of a biphenyl structure with a fluorine atom at the para position of one phenyl ring and a methyl group at the ortho position relative to the amine group on the other phenyl ring. Its molecular formula is C13H12FN, which contributes to its unique chemical properties, including increased lipophilicity and reactivity due to the presence of both amino and fluoro groups.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : The compound has shown promise in inhibiting viral replication pathways, potentially offering therapeutic avenues for viral infections.

- Anti-inflammatory Properties : Studies suggest that it may modulate inflammatory pathways, contributing to reduced inflammation in various models.

- Anticancer Effects : Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly through mechanisms involving the modulation of key signaling pathways such as AKT phosphorylation .

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets involved in disease pathways. For instance, its potential role as a PD-L1 inhibitor suggests it may affect immune checkpoint pathways, enhancing anti-tumor immunity .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Chloro-2'-methylbiphenyl-3-amine | Chlorine instead of fluorine | Different electronic properties |

| 4-Bromo-2'-methylbiphenyl-3-amine | Bromine instead of fluorine | Higher reactivity due to bromine |

| 4-Methoxy-2'-methylbiphenyl-3-amine | Methoxy group instead of fluorine | Enhanced solubility in organic solvents |

| 4-Nitro-2'-methylbiphenyl-3-amines | Nitro group addition | Potential for increased biological activity |

Case Studies and Research Findings

Recent studies have highlighted the anticancer potential of biphenyl derivatives similar to this compound. For example, a derivative known as 12j–4 was found to induce apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of 2.68 ± 0.27 μM. This compound works by preventing AKT phosphorylation, thereby promoting tumor cell death through non-immune pathways .

In another study focusing on biphenyl derivatives as PD-L1 blockers, compounds exhibiting similar structural features demonstrated significant anti-tumor effects by modulating immune responses and inducing apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

2-fluoro-5-(2-methylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRWLOMIDJYKHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.